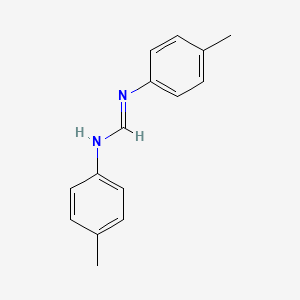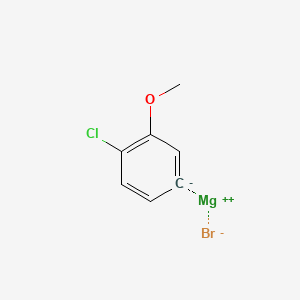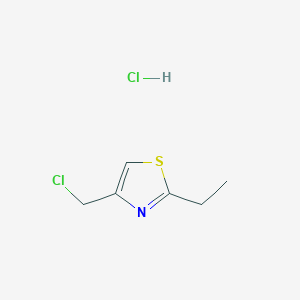
4-(Chloromethyl)-2-ethyl-1,3-thiazole hydrochloride
概要
説明
4-(Chloromethyl)pyridine hydrochloride is a chemical compound used as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters . This provides a polar ‘handle’ which aids in the separation and purification of the peptide .
Synthesis Analysis
The synthesis of 4-(Chloromethyl)pyridine hydrochloride involves several steps . The process starts with 4-methylpyridine, which is oxidized into 4-picolinic acid with potassium permanganate . The 4-picolinic acid then reacts with methanol to produce methyl pyridine-4-carboxylate . This is reduced to 4-pyridinemethanol, which reacts with thionyl chloride to produce the target product, namely, 4-(chloromethyl)pyridine hydrochloride .Molecular Structure Analysis
The molecular formula for 4-(Chloromethyl)pyridine hydrochloride is C6H7Cl2N . It has a molecular weight of 164.03 .Chemical Reactions Analysis
4-(Chloromethyl)pyridine hydrochloride finds its application as a reagent for protection of carboxyl termini of peptides as 4-picolyl esters . It can be introduced in the presence of a base, is stable to acid-catalyzed removal of Cbz protecting group, and can be removed by base, Na in liquid ammonia or catalytic hydrogenolysis .Physical And Chemical Properties Analysis
4-(Chloromethyl)pyridine hydrochloride is a solid at 20 degrees Celsius . It is hygroscopic and should be stored under inert gas .科学的研究の応用
Synthesis and Transformation of Phosphorylated Derivatives
The synthesis of 4-phosphorylated derivatives of 1,3-azoles, including thiazoles, showcases the utility of these compounds in generating biologically active molecules. These derivatives exhibit a range of activities such as insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, and neurodegenerative effects. This diversity underscores the potential of 4-(Chloromethyl)-2-ethyl-1,3-thiazole hydrochloride in the synthesis of phosphorylated azoles for various pharmacological applications (Abdurakhmanova et al., 2018).
Thiazole Derivatives in Medicinal Chemistry
Thiazole derivatives are highlighted for their extensive bioactivity, making them a dynamic tool in medicinal chemistry research. Their roles in developing therapeutics for a variety of diseases, including antiviral, anticancer, antibacterial, and antifungal applications, are well documented. The review of patents from 2000-2017 emphasizes the anti-infective and anticancer potential of thiazole-based compounds, suggesting a renewed interest in these derivatives for therapeutic use (Sharma et al., 2019).
Anticancer Potential of Novel Thiazole Derivatives
The exploration of thiazole derivatives for anticancer applications through patented products presents the thiazole ring as a significant nucleus for derivative consideration. These applications primarily focus on specific enzyme targets with a considerable development in disease treatment. The therapeutic effects of these compounds, coupled with their potential for 'multi-signaling pathway' targets, suggest a need for further research into their efficacy and side-effect profiles (Leoni et al., 2014).
Neuroprotective Agent Application
Chlormethiazole, a thiazole derivative, has been studied for its neuroprotective potential. Though originally used as a sedative, its role in modulating GABA activity presents an optimistic view for stroke prevention. This highlights the broader scope of thiazole derivatives, including this compound, in neuroprotective drug development, despite the challenges encountered in clinical trials (Wilby & Hutchinson, 2006).
作用機序
While specific information on the mechanism of action for 4-(Chloromethyl)-2-ethyl-1,3-thiazole hydrochloride was not found, a related compound, Sevelamer, prevents hyperphosphatemia by binding to dietary phosphate in the gut, preventing its absorption and thus decreasing serum parathyroid hormone levels .
Safety and Hazards
将来の方向性
While specific future directions for 4-(Chloromethyl)-2-ethyl-1,3-thiazole hydrochloride were not found, 4-(Chloromethyl)pyridine hydrochloride is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals . It continues to be a subject of research in these fields.
特性
IUPAC Name |
4-(chloromethyl)-2-ethyl-1,3-thiazole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNS.ClH/c1-2-6-8-5(3-7)4-9-6;/h4H,2-3H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBGKHTVZNGJJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)CCl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40516-60-7 | |
| Record name | 4-(Chloromethyl)-2-ethyl-1,3-thiazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



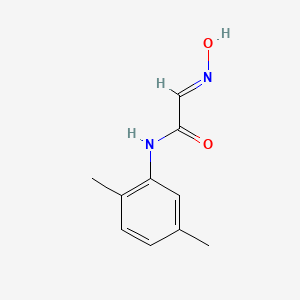

![Benzoic acid, 2-[[[(2-methoxyphenyl)amino]carbonyl]amino]-](/img/structure/B3335956.png)
![2-[(4-methoxyphenyl)carbamoylamino]benzoic Acid](/img/structure/B3335961.png)
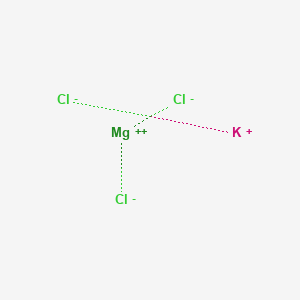

![3-[(2-Methylbenzyl)oxy]azetidine hydrochloride](/img/structure/B3335986.png)
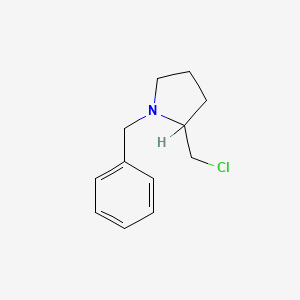
![(3S-cis)-(+)-Tetrahydro-3,7a-diphenylpyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B3335998.png)

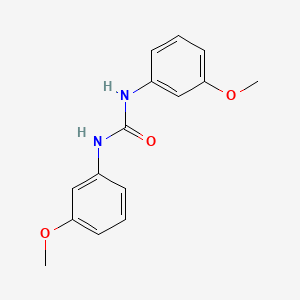
![Urea, 1-(hydroxymethyl)-3-[(p-phthalimidophenyl)sulfonyl]-](/img/structure/B3336012.png)
